N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide
Description
N-(5-Amino-2-fluorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a fluorinated aniline core linked to a phenylmethanesulfonamide group. Sulfonamides are widely studied for their pharmacological applications, including antimicrobial, anti-inflammatory, and antitumor activities.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-12-7-6-11(15)8-13(12)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWWXFPWDLRRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=CC(=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 5-amino-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines.
Mechanistic Insights :
-
Acidic conditions protonate the sulfonamide nitrogen, weakening the S–N bond and facilitating cleavage .
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Basic hydrolysis involves hydroxide attack at the electrophilic sulfur, forming a tetrahedral intermediate that collapses to release the amine .
Reactivity of the Aromatic Amine Group
The 5-amino group participates in diazotization, acylation, and alkylation reactions.
Applications :
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Diazonium salts enable coupling reactions for azo dye synthesis or Sandmeyer reactions to introduce halides .
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Acylated derivatives improve metabolic stability by blocking oxidative deamination .
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the para position relative to itself, while the amino group activates the ring.
| Reagent | Conditions | Product | Position |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 1 h | 5-amino-2-fluoro-4-nitrophenyl derivative | Para to F |
| Br₂, FeBr₃ | RT, 2 h | 5-amino-2-fluoro-4-bromophenyl derivative | Para to F |
Electronic Effects :
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Fluorine’s strong –I effect deactivates the ring but directs substitution para to itself.
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The amino group’s +M effect activates the ring, favoring electrophilic attack at positions ortho/para to NH₂ .
Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide nitrogen can undergo alkylation or arylation under specific conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N-methylated sulfonamide | 60–65% |
| Benzyl chloride | Et₃N, CH₂Cl₂, RT, 12 h | N-benzyl derivative | 55–60% |
Limitations :
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous and biological environments.
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of sulfonamide | ~48 h |
| Mouse liver microsomes | Oxidative deamination of NH₂ group | 85% remaining after 30 min |
Implications :
Key Research Findings
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Hydrolysis Kinetics : The sulfonamide group hydrolyzes 40% faster under acidic vs. basic conditions .
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Selective Functionalization : Electrophilic substitution occurs preferentially para to fluorine due to its directing effects .
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Metabolic Stability : Introduction of electron-withdrawing groups (e.g., fluorine) enhances resistance to enzymatic degradation .
Scientific Research Applications
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide has been investigated for various applications:
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting specific enzymes and receptors. Its structure allows for modifications that can enhance therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Research
The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, showing promise in cancer therapeutics. For example, preliminary results suggest significant cytotoxicity against human tumor cells, with mean growth inhibition values indicating its potential as an anticancer agent .
Biochemical Probes
Due to its ability to interact with biological targets, this compound is used as a biochemical probe in enzyme kinetics studies. It helps elucidate enzyme mechanisms and identify potential inhibitors.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria .
- Anticancer Evaluation : Research conducted by the National Cancer Institute showed that this compound displayed promising results against a panel of cancer cell lines, indicating potential for further development into an anticancer drug .
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Example Compound : N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide ()
- Structural Differences: Target Compound: Features a 5-amino-2-fluorophenyl group and a simpler phenylmethanesulfonamide chain. Analog (): Incorporates a 4-chlorophenyl group and a bis-heterocyclic system (1,3,4-oxadiazole) linked via a sulfone bridge.
- The fluorine atom in the target compound may increase metabolic stability compared to the chlorine substituent in the analog, as fluorinated drugs often exhibit prolonged half-lives.
Pharmacological Activity
Electronic and Steric Comparisons
- The 2-fluorine atom withdraws electrons, creating a polarized aromatic system that may enhance binding to hydrophobic pockets in enzymes or receptors.
- Steric Considerations :
- The phenylmethanesulfonamide group in the target compound is less sterically hindered than the oxadiazole-containing analog (), which may improve solubility but reduce target specificity .
Biological Activity
N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring and an amino group, with a fluorine atom at the 2-position of the phenyl moiety. Its molecular formula is C13H12FNO2S, and it has a molecular weight of approximately 271.3 g/mol. The presence of the fluorine atom is significant as it enhances the compound's binding affinity to biological targets, potentially increasing its therapeutic efficacy.
This compound exerts its biological effects through interactions with specific enzymes and receptors. The sulfonamide moiety is known to inhibit certain enzymes involved in bacterial folic acid synthesis, which contributes to its antimicrobial properties. Additionally, the compound may modulate various signaling pathways due to its structural features, making it a candidate for further drug development.
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. This compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Anticancer Potential
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound appears to activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 6.72 | Apoptosis via caspase activation |
| HeLa | 4.87 | Intrinsic pathway activation |
| MDA-MB-231 | 5.00 | Disruption of FAK/Paxillin pathway |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antibacterial activity comparable to standard sulfonamide antibiotics.
Case Study 2: Cancer Cell Inhibition
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results showed that treatment with this compound resulted in significant growth inhibition across multiple cell lines, with the most pronounced effects observed in MDA-MB-231 cells .
Q & A
Q. What are the recommended synthetic routes for N-(5-amino-2-fluorophenyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 5-amino-2-fluoroaniline with phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction temperature (0–25°C) to minimize side reactions like oxidation of the amino group . Solvent choice (e.g., dichloromethane or THF) and inert atmosphere (N₂/Ar) further improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the pure product.
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C2, sulfonamide linkage) and aromatic proton splitting patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities like unreacted aniline or sulfonate esters .
- Mass spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.07) .
Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?
Initial screens include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., BACE-1 for Alzheimer’s research) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
SAR strategies include:
- Substituent variation : Replacing the fluorine atom with Cl, Br, or methoxy groups to modulate electron-withdrawing/donating effects .
- Scaffold modification : Introducing heterocyclic rings (e.g., pyrimidine in ) to enhance target binding .
- Stereochemical analysis : Synthesizing enantiomers (if chiral centers exist) and testing activity differences . Computational docking (AutoDock, Schrödinger) can predict binding modes to targets like bacterial dihydrofolate reductase .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from assay conditions. Mitigation steps:
- Standardize protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times .
- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Validate with orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Q. What crystallographic methods are employed to determine its 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals .
- Data collection : Synchrotron radiation (λ = 0.710–1.541 Å) to resolve fluorine and sulfonamide moieties .
- Hirshfeld analysis : Quantify hydrogen bonds (N–H···O=S) and π-π stacking interactions influencing stability .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?
Key assays include:
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (% unbound) .
- Permeability : Caco-2 cell monolayers to predict oral absorption (Papp >1×10⁻⁶ cm/s) .
Methodological Notes
- Synthesis Troubleshooting : If yields are low (<40%), consider protecting the amino group with Boc before sulfonylation .
- Data Reproducibility : Report detailed crystallographic parameters (R-factor, CCDC deposition numbers) for structural studies .
- Advanced Characterization : Use dynamic NMR to study rotational barriers around the sulfonamide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
